molecular formula C12H12O4 B11885966 Methyl 2-(7-methoxybenzofuran-2-yl)acetate

Methyl 2-(7-methoxybenzofuran-2-yl)acetate

Cat. No.: B11885966
M. Wt: 220.22 g/mol
InChI Key: OLFAQEGMHVJTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-methoxybenzofuran-2-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxybenzofuran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(7-methoxybenzofuran-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(7-methoxybenzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, some benzofuran derivatives inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(7-methoxybenzofuran-2-yl)acetate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its potential therapeutic effects, mechanisms of action, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Properties

This compound features a benzofuran moiety, which contributes to its unique chemical properties. The methoxy group at the 7-position enhances its solubility and reactivity compared to other benzofuran derivatives. Its molecular formula is C11H12O3C_{11}H_{12}O_3, with a molecular weight of 220.22 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Properties : Preliminary studies suggest it may be effective against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) cells.
  • Antibacterial Effects : The compound has shown potential antibacterial activity against several strains, indicating its usefulness in combating bacterial infections.
  • Antiviral Potential : Some studies have explored its efficacy against viral pathogens, although more research is needed to establish definitive antiviral properties .

The mechanism of action for this compound primarily involves its interaction with cannabinoid receptors CB1 and CB2. This binding activates various signaling pathways that may contribute to its pharmacological effects, including pain relief and anti-inflammatory responses.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key structural features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 2-(benzofuran-3-yl)acetateC_{11}H_{10}O_3Lacks the methoxy groupLimited antibacterial and antitumor
Methyl 2-(7-hydroxybenzofuran-3-yl)acetateC_{11}H_{12}O_4Contains a hydroxy groupEnhanced antitumor properties
Methyl 2-(7-ethoxybenzofuran-3-yl)acetateC_{12}H_{14}O_3Ethoxy group introduces different steric effectsVariable effectiveness

This comparative analysis highlights how the specific methoxy substitution pattern in this compound influences both its chemical behavior and biological activity.

Study on Antitumor Activity

One significant study assessed the cytotoxicity of various benzofuran analogs, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, particularly in A549 and HT-29 cells, where it demonstrated IC50 values significantly lower than those of related compounds .

Antibacterial Efficacy Assessment

A separate investigation focused on the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antibacterial agent.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(7-methoxy-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-8-6-9(16-12(8)10)7-11(13)15-2/h3-6H,7H2,1-2H3

InChI Key

OLFAQEGMHVJTRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.